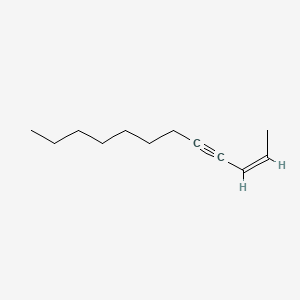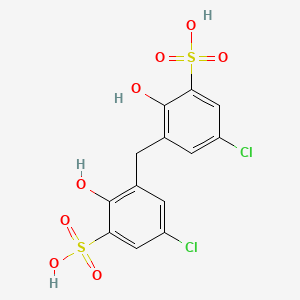
3,3'-Methylenebis(5-chloro-2-hydroxybenzenesulphonic) acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-Methylenebis(5-chloro-2-hydroxybenzenesulphonic) acid is a chemical compound with the molecular formula C₁₃H₁₀Cl₂O₈S₂. It is known for its unique structure, which includes two chlorinated hydroxybenzenesulphonic acid groups connected by a methylene bridge. This compound is used in various scientific and industrial applications due to its distinct chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Methylenebis(5-chloro-2-hydroxybenzenesulphonic) acid typically involves the reaction of 5-chloro-2-hydroxybenzenesulphonic acid with formaldehyde under acidic conditions. The reaction proceeds through the formation of a methylene bridge, linking the two aromatic rings. The reaction conditions often include a temperature range of 50-70°C and a pH of around 2-3 to facilitate the condensation reaction .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts, such as sulfuric acid, can also enhance the reaction rate and efficiency .
Chemical Reactions Analysis
Types of Reactions
3,3’-Methylenebis(5-chloro-2-hydroxybenzenesulphonic) acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the sulfonic acid groups.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atoms.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of hydroxybenzenes without sulfonic acid groups.
Substitution: Formation of derivatives with substituted functional groups.
Scientific Research Applications
3,3’-Methylenebis(5-chloro-2-hydroxybenzenesulphonic) acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in biochemical assays and as a staining agent for proteins and nucleic acids.
Medicine: Investigated for its potential use in drug development and as an antimicrobial agent.
Industry: Utilized in the production of dyes, pigments, and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of 3,3’-Methylenebis(5-chloro-2-hydroxybenzenesulphonic) acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. It can also interact with cellular membranes, disrupting their integrity and leading to cell death in microbial organisms .
Comparison with Similar Compounds
Similar Compounds
- 3,3’-Methylenebis(5-chloro-2-hydroxybenzenesulfonic acid)
- 3,3’-Methylenebis(5-bromo-2-hydroxybenzenesulphonic) acid
- 3,3’-Methylenebis(5-iodo-2-hydroxybenzenesulphonic) acid
Uniqueness
3,3’-Methylenebis(5-chloro-2-hydroxybenzenesulphonic) acid is unique due to its specific chlorine substitution, which imparts distinct chemical reactivity and biological activity compared to its brominated or iodinated counterparts. The presence of chlorine atoms enhances its antimicrobial properties and makes it a valuable compound in various applications .
Properties
CAS No. |
83817-55-4 |
|---|---|
Molecular Formula |
C13H10Cl2O8S2 |
Molecular Weight |
429.3 g/mol |
IUPAC Name |
5-chloro-3-[(5-chloro-2-hydroxy-3-sulfophenyl)methyl]-2-hydroxybenzenesulfonic acid |
InChI |
InChI=1S/C13H10Cl2O8S2/c14-8-2-6(12(16)10(4-8)24(18,19)20)1-7-3-9(15)5-11(13(7)17)25(21,22)23/h2-5,16-17H,1H2,(H,18,19,20)(H,21,22,23) |
InChI Key |
BWTRVQLOHGVPIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1CC2=C(C(=CC(=C2)Cl)S(=O)(=O)O)O)O)S(=O)(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


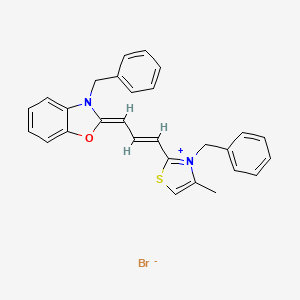
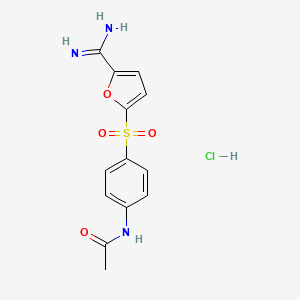
![1-[2-(Diethylamino)ethyl]-1,2-dihydro-5H-tetrazole-5-thione](/img/structure/B13791384.png)
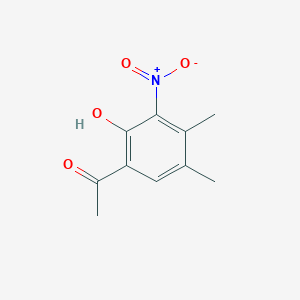
![Benzo[c]thiophene, 1,3,3a,4,7,7a-hexahydro-, 2,2-dioxide](/img/structure/B13791397.png)

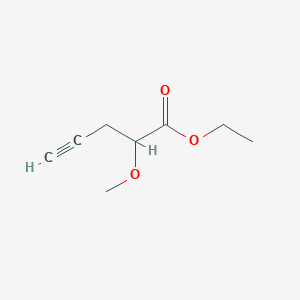
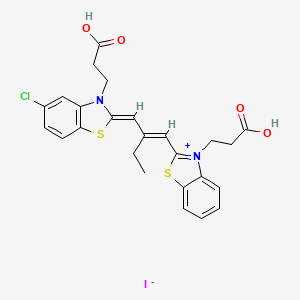
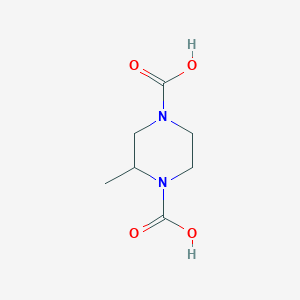
![(2R)-2-methyl-2,3-dihydrocyclopenta[a]naphthalen-1-one](/img/structure/B13791413.png)
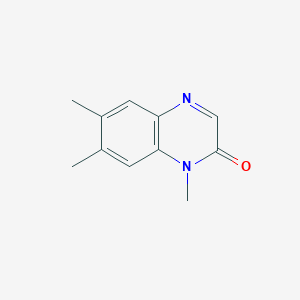
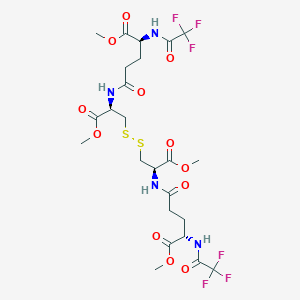
![3-[4-(2-Hydroxyethyl)piperazin-1-yl]propanenitrile](/img/structure/B13791440.png)
